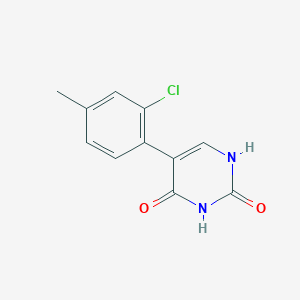
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine (5-CMP-DHP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that has been used in a variety of biochemical and physiological studies, ranging from drug discovery to cancer research.
Aplicaciones Científicas De Investigación
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in a variety of scientific research applications, ranging from drug discovery to cancer research. In drug discovery, 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used to screen for potential new drugs that can be used to treat various diseases, such as cancer, diabetes, and cardiovascular diseases. In cancer research, 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used to investigate the potential of targeting cancer cells and to study the effects of chemotherapeutic agents on cancer cells.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as protein kinases, which are involved in the regulation of cell growth and proliferation. It is also believed that 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% may act as an agonist of certain receptors, such as G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of certain types of cancer cells, as well as inhibit the activity of certain enzymes, such as protein kinases. In vivo studies have shown that 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% can reduce the growth of tumors in mice, as well as reduce the activity of certain enzymes, such as protein kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has several advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in a relatively simple process. Additionally, the compound can be used in a variety of experiments, ranging from drug discovery to cancer research. However, there are some limitations to using 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. The compound is not very soluble in water, so it must be dissolved in organic solvents before being used in experiments. Additionally, the compound is not very stable in light, so it must be stored in dark containers.
Direcciones Futuras
For research could include further investigation of the compound’s mechanism of action, its effects on various types of cancer cells, and its potential applications in drug discovery. Additionally, further research could be conducted to investigate the compound’s potential as an inhibitor of certain enzymes, such as protein kinases, and its potential as an agonist of certain receptors, such as G-protein coupled receptors.
Métodos De Síntesis
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized from 4-chloro-2-methylphenol and 2,4-dihydroxypyrimidine. The synthesis is carried out by reacting the two compounds in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction results in the formation of 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%, which can then be isolated and purified using chromatography.
Propiedades
IUPAC Name |
5-(4-chloro-2-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-4-7(12)2-3-8(6)9-5-13-11(16)14-10(9)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLFLFIPMBGKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)

